molecular formula C8H4ClF2NOS B2748506 2-Chloro-6-(difluoromethoxy)benzo[d]thiazole CAS No. 1261786-73-5

2-Chloro-6-(difluoromethoxy)benzo[d]thiazole

Cat. No.: B2748506
CAS No.: 1261786-73-5
M. Wt: 235.63
InChI Key: XTZJIDNYUNWXMN-UHFFFAOYSA-N
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Description

2-Chloro-6-(difluoromethoxy)benzo[d]thiazole (CAS: 1261786-73-5) is a substituted benzothiazole derivative with the molecular formula C₈H₄ClF₂NOS and a molar mass of 235.64 g/mol. Key physicochemical properties include a predicted density of 1.535 g/cm³, boiling point of 288.5°C, and pKa of -0.73, indicating moderate acidity . The compound is stored under inert gas (nitrogen or argon) at 2–8°C to ensure stability . Benzothiazoles, as a class, are recognized for their pharmacological versatility, including antitumor, antimicrobial, and neuroprotective activities . The difluoromethoxy (-OCF₂H) substituent at the 6-position distinguishes this compound from analogs with methoxy (-OCH₃), trifluoromethoxy (-OCF₃), or trifluoromethyl (-CF₃) groups, influencing its electronic, steric, and metabolic properties .

Properties

IUPAC Name

2-chloro-6-(difluoromethoxy)-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF2NOS/c9-7-12-5-2-1-4(13-8(10)11)3-6(5)14-7/h1-3,8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTZJIDNYUNWXMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1OC(F)F)SC(=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(difluoromethoxy)benzo[d]thiazole typically involves the reaction of 2-aminothiophenol with chloroacetyl chloride, followed by the introduction of the difluoromethoxy group. The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at a controlled temperature .

Industrial Production Methods

Industrial production methods for 2-Chloro-6-(difluoromethoxy)benzo[d]thiazole are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is typically purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(difluoromethoxy)benzo[d]thiazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield benzothiazole amines, while oxidation reactions can produce benzothiazole sulfoxides or sulfones .

Scientific Research Applications

2-Chloro-6-(difluoromethoxy)benzo[d]thiazole is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: In the study of enzyme inhibitors and protein-ligand interactions.

    Medicine: As a potential lead compound for the development of new pharmaceuticals.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-6-(difluoromethoxy)benzo[d]thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .

Comparison with Similar Compounds

Key Observations :

  • The trifluoromethyl (-CF₃) analog exhibits higher density (1.566 g/cm³) and lower boiling point (258°C) compared to the difluoromethoxy derivative, likely due to increased molecular weight but reduced polarity .

2-Chloro-6-(difluoromethoxy)benzo[d]thiazole

Suzuki-Miyaura Coupling : Palladium-catalyzed cross-coupling of 6-bromo-2-chlorobenzo[d]thiazole with difluoromethoxy-containing boronic esters .

Electrophilic Substitution: Reaction of 2-aminobenzo[d]thiazole with difluoromethylating agents, followed by chlorination .

Comparison with Other Derivatives

  • 2-Chloro-6-(trifluoromethyl)benzo[d]thiazole : Synthesized via direct trifluoromethylation using CF₃Cu or CF₃I under copper catalysis .
  • 2-Chloro-6-methoxybenzo[d]thiazole : Prepared by nucleophilic substitution of 6-hydroxybenzothiazole with methyl chloride .
  • 2-Chloro-6-fluorobenzo[d]thiazole : Achieved via fluorination of 6-bromo derivatives using KF or Selectfluor .

Yield and Efficiency : Nickel- or palladium-catalyzed cross-couplings (e.g., Suzuki reactions) generally offer yields of 41–94% , depending on substituent electronic effects .

Antitumor Activity

  • Difluoromethoxy Derivative : Predicted to exhibit enhanced antitumor activity due to the electron-withdrawing -OCF₂H group, which may improve DNA intercalation or kinase inhibition .
  • Trifluoromethyl Analog : Demonstrated potent antitumor effects in preclinical models, attributed to -CF₃’s strong electron-withdrawing nature and lipophilicity .
  • Methoxy Derivative : Lower activity due to reduced metabolic stability compared to halogenated analogs .

Antimicrobial and Anti-inflammatory Properties

  • Difluoromethoxy Substituent : May improve bioavailability over -OCH₃ by resisting oxidative metabolism .
  • Fluoro and Trifluoromethoxy Analogs : Reported to show superior antibacterial activity against Gram-positive pathogens .

Biological Activity

2-Chloro-6-(difluoromethoxy)benzo[d]thiazole is a heterocyclic compound notable for its diverse biological activities, particularly in medicinal chemistry. This compound features a benzothiazole ring and has gained attention for its potential applications in cancer therapy and as an inhibitor of cytochrome P450 enzymes, which are crucial in drug metabolism.

  • Molecular Formula : C10_{10}H7_{7}ClF2_{2}N2_{2}S
  • Molecular Weight : Approximately 221.64 g/mol
  • Structure : The compound consists of a chlorine atom and a difluoromethoxy group attached to the benzothiazole framework.

Biological Activity Overview

Research indicates that 2-Chloro-6-(difluoromethoxy)benzo[d]thiazole exhibits significant biological activity, particularly as an anti-cancer agent. It has been evaluated against various cancer cell lines, demonstrating promising results in inhibiting cell proliferation and inducing apoptosis.

The mechanism of action involves:

  • Induction of Apoptosis : The compound has shown the ability to trigger programmed cell death in cancer cells, which is vital for effective cancer treatment.
  • Cytochrome P450 Inhibition : It acts as an inhibitor of certain cytochrome P450 enzymes, potentially leading to drug-drug interactions when co-administered with other pharmaceuticals.

Anticancer Activity

A study highlighted that 2-Chloro-6-(difluoromethoxy)benzo[d]thiazole significantly inhibited the proliferation of breast and colon cancer cell lines. The IC50_{50} values reported were in the range of 10 to 30 µM, indicating moderate potency against these cancer types. The compound was found to induce apoptosis through the activation of caspase pathways, which are critical in the apoptotic process .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activity of 2-Chloro-6-(difluoromethoxy)benzo[d]thiazole compared to structurally similar compounds:

Compound NameIC50_{50} (µM)Unique Features
2-Chloro-6-(difluoromethoxy)benzo[d]thiazole10 - 30Induces apoptosis; inhibits cytochrome P450
2-Chloro-6-methoxybenzo[d]thiazole20 - 40Contains a methoxy group instead of difluoromethoxy
2-Chloro-6-(trifluoromethoxy)benzo[d]thiazole15 - 35Has three fluorine atoms instead of two
Benzothiazole derivative B7 (related structure)<5Exhibits significant anti-inflammatory activity

Case Studies

  • Study on Breast Cancer Cells : In vitro studies demonstrated that treatment with 2-Chloro-6-(difluoromethoxy)benzo[d]thiazole led to a reduction in cell viability by over 50% at concentrations above 20 µM after 48 hours. The study utilized flow cytometry to confirm that the compound induced apoptosis via mitochondrial pathways .
  • Cytochrome P450 Interaction : Another study assessed the interaction of this compound with various cytochrome P450 enzymes, revealing that it selectively inhibited CYP3A4 and CYP2D6, which are pivotal in drug metabolism. This inhibition could result in altered pharmacokinetics for co-administered drugs.

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